Cas no 385403-37-2 ((adamantan-1-yl)carbamoylmethyl 5-nitrofuran-2-carboxylate)
(adamantan-1-yl)carbamoylmethyl 5-nitrofuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (adamantan-1-yl)carbamoylmethyl 5-nitrofuran-2-carboxylate
- 2-Furancarboxylic acid, 5-nitro-, 2-oxo-2-(tricyclo[3.3.1.13,7]dec-1-ylamino)ethyl ester
-
- Inchi: 1S/C17H20N2O6/c20-14(9-24-16(21)13-1-2-15(25-13)19(22)23)18-17-6-10-3-11(7-17)5-12(4-10)8-17/h1-2,10-12H,3-9H2,(H,18,20)
- InChI Key: NZZSASYPSJNFGL-UHFFFAOYSA-N
- SMILES: O1C([N+]([O-])=O)=CC=C1C(OCC(=O)NC12CC3CC(CC(C3)C1)C2)=O
Experimental Properties
- Density: 1.39±0.1 g/cm3(Predicted)
- Boiling Point: 582.9±40.0 °C(Predicted)
- pka: 13.49±0.20(Predicted)
(adamantan-1-yl)carbamoylmethyl 5-nitrofuran-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26867194-0.05g |
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate |
385403-37-2 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 | |
| 1PlusChem | 1P0297M0-50mg |
[(adamantan-1-yl)carbamoyl]methyl5-nitrofuran-2-carboxylate |
385403-37-2 | 90% | 50mg |
$3467.00 | 2024-05-03 |
(adamantan-1-yl)carbamoylmethyl 5-nitrofuran-2-carboxylate Related Literature
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on (adamantan-1-yl)carbamoylmethyl 5-nitrofuran-2-carboxylate
Research Briefing on (Adamantan-1-yl)carbamoylmethyl 5-Nitrofuran-2-Carboxylate (CAS: 385403-37-2)
The compound (adamantan-1-yl)carbamoylmethyl 5-nitrofuran-2-carboxylate (CAS: 385403-37-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the role of 385403-37-2 as a novel nitrofuran derivative with promising antimicrobial and anticancer properties. The adamantane moiety in its structure is known to enhance lipophilicity and membrane permeability, while the nitrofuran group contributes to its redox-active characteristics, enabling interactions with biological targets such as bacterial nitroreductases and tumor-associated proteins.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (adamantan-1-yl)carbamoylmethyl 5-nitrofuran-2-carboxylate exhibits potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The compound's mechanism involves the generation of reactive oxygen species (ROS) upon enzymatic reduction, leading to bacterial cell death.
In oncology research, preclinical models have shown that 385403-37-2 selectively targets cancer cells with elevated nitroreductase expression. A recent in vitro study revealed its ability to inhibit the proliferation of colorectal cancer cell lines (HCT-116 and HT-29) by inducing DNA damage and apoptosis. These findings position the compound as a potential candidate for targeted cancer therapy, particularly in tumors with hypoxic microenvironments.
From a chemical perspective, synthetic routes to 385403-37-2 have been optimized to improve yield and purity. A 2024 patent application describes a scalable two-step process involving the coupling of 5-nitrofuran-2-carboxylic acid with adamantane-1-carboxamide derivatives under mild conditions, achieving >90% purity by HPLC. Structural analogs have also been synthesized to explore structure-activity relationships (SAR), revealing the critical role of the carbamoylmethyl linker in maintaining bioactivity.
Despite these advances, challenges remain in the clinical translation of (adamantan-1-yl)carbamoylmethyl 5-nitrofuran-2-carboxylate. Pharmacokinetic studies indicate rapid metabolism in vivo, necessitating further formulation development. Current research efforts are focused on prodrug strategies and nanoparticle delivery systems to enhance bioavailability and tissue targeting.
In conclusion, 385403-37-2 represents a chemically intriguing and biologically active scaffold with dual antimicrobial and anticancer potential. Ongoing research is expected to elucidate its full therapeutic spectrum and optimize its drug-like properties for clinical development. This compound exemplifies the innovative intersection of adamantane chemistry and nitrofuran pharmacology in addressing unmet medical needs.
385403-37-2 ((adamantan-1-yl)carbamoylmethyl 5-nitrofuran-2-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)